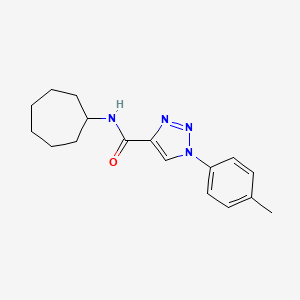![molecular formula C15H15N3O2S B6418551 3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea CAS No. 1172384-38-1](/img/structure/B6418551.png)
3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea (MTU) is a synthetic molecule of interest to the scientific community due to its potential applications in a variety of fields. MTU is a small molecule with a molecular weight of 238.3 g/mol and a melting point of 113-115 °C. It is a white to yellowish crystalline solid that is soluble in methanol, ethanol, and dimethyl sulfoxide. MTU is a structural analog of the neurotransmitter serotonin, which is known to play a role in mood and behavior.
Mechanism of Action
3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea is thought to act as a serotonin receptor agonist, which means that it binds to the serotonin receptor sites and activates them. This activation of the serotonin receptor sites leads to an increase in the levels of serotonin in the brain, which can have a variety of effects, such as increased mood, improved memory, and increased alertness.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can increase serotonin levels in the brain, which can lead to a variety of effects, such as improved mood, increased alertness, and improved memory. Additionally, this compound has been found to have an anti-inflammatory effect, as well as a neuroprotective effect.
Advantages and Limitations for Lab Experiments
3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea has several advantages when used in lab experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is a small molecule, which makes it easier to manipulate and study. However, there are also some limitations to using this compound in lab experiments. For example, it is not water soluble, which can make it difficult to work with in some experiments. Additionally, it can be difficult to control the dose of this compound when working with it in a lab setting.
Future Directions
In the future, 3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea could be further studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders. Additionally, its potential neuroprotective and anti-inflammatory effects could be further explored. Additionally, this compound could be studied for its potential applications in the treatment of cardiovascular diseases, as well as its potential role in the regulation of the endocrine system. Finally, further research could be done to explore the potential of this compound as an anti-cancer agent.
Synthesis Methods
3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea can be synthesized via a multi-step reaction sequence. The first step involves the reaction of 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)chloride with thiophen-2-ylmethyl isocyanide in the presence of triethylamine in dichloromethane to form a Schiff base intermediate. This intermediate is then treated with sodium hydroxide and acetic anhydride to form the desired product, this compound.
Scientific Research Applications
3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea has been studied in a wide range of scientific research applications. It has been used as a model compound to study the interaction of serotonin with its receptor sites, as well as to investigate the mechanism of action of serotonin reuptake inhibitors. It has also been used to study the mechanism of action of serotonin agonists and antagonists, as well as to investigate the effects of serotonin on learning and memory. Additionally, this compound has been used to study the effects of serotonin on the cardiovascular system, as well as to investigate the effects of serotonin on the endocrine system.
Properties
IUPAC Name |
1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-13-5-4-11(7-10(13)8-14(18)19)17-15(20)16-9-12-3-2-6-21-12/h2-7H,8-9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUYUGWXRGJKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418470.png)
![5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6418482.png)

![2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418500.png)
![1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B6418504.png)
![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)
![3-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B6418519.png)
![3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418534.png)

![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418545.png)
![1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B6418549.png)

![ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418573.png)
![3-[(3,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418584.png)
